1H-Indole-3-carboxylic acid, 1-methylbutyl ester
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Overview
Description
Pentan-2-yl 1H-indole-3-carboxylate: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentan-2-yl 1H-indole-3-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another method involves the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or palladium-catalyzed reactions. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Pentan-2-yl 1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups are commonly used
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
Pentan-2-yl 1H-indole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various biologically active molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of pentan-2-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: An intermediate in the synthesis of various indole derivatives
Uniqueness: Pentan-2-yl 1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
61698-97-3 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
pentan-2-yl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-3-6-10(2)17-14(16)12-9-15-13-8-5-4-7-11(12)13/h4-5,7-10,15H,3,6H2,1-2H3 |
InChI Key |
IBHVDUBDOIONPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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